3-Fluoro-4-methylbenzonitrile

描述

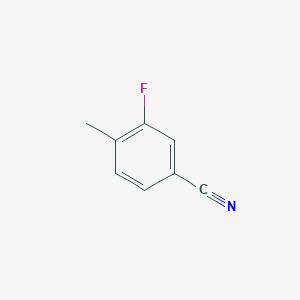

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQQONVKIURIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342862 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170572-49-3 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone Intermediate: A Technical Guide to 3-Fluoro-4-methylbenzonitrile for Advanced Synthesis

An In-Depth Profile for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Benzonitriles

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized element in the development of novel therapeutic agents and high-performance agrochemicals.[1] Within this context, 3-Fluoro-4-methylbenzonitrile has emerged as a pivotal intermediate, offering a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of its chemical properties, synthesis, and spectral characterization, grounded in field-proven insights for the practicing scientist.

Section 1: Core Chemical and Physical Properties

This compound, also known as 4-cyano-2-fluorotoluene, is a substituted aromatic nitrile.[2] Its structure is characterized by a benzene ring functionalized with a nitrile group, a fluorine atom at position 3, and a methyl group at position 4. This specific arrangement of substituents dictates its reactivity and physical characteristics.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=585140&t=l", imagescale=true, label=""]; caption [label="Chemical Structure of this compound", fontsize=10]; }

Caption: 2D Structure of this compound.

The interplay between the electron-withdrawing nature of the nitrile and fluorine groups and the electron-donating methyl group creates a unique electronic environment on the aromatic ring, influencing its behavior in synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 170572-49-3 | [2] |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | White to light yellow crystalline solid/powder | |

| Melting Point | 47-51 °C | |

| Boiling Point | 204 °C | [3] |

| Flash Point | 83 °C (closed cup) | |

| Solubility | Soluble in methanol and other common organic solvents. | |

| InChI Key | KUQQONVKIURIQU-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=C(C=C1)C#N)F | [2] |

Section 2: Synthesis and Manufacturing Pathways

The synthesis of this compound is critical for its availability in research and industrial applications. Several synthetic routes have been developed, each with distinct advantages regarding starting materials, reaction conditions, and scalability. Understanding the causality behind these methods is key to selecting an appropriate pathway for a given application.

Pathway 1: Decarbonylation of a Phenylacetate Intermediate

A common and effective laboratory-scale synthesis involves the decarbonylation of a methyl 2-fluoro-4-cyanophenylacetate precursor. This method is valued for its high conversion rates and yields.

Protocol:

-

Reaction Setup: To a four-necked flask, add methyl 2-(4-cyano-2-fluorophenyl)acetate (1.0 g), water (0.19 g), 95% anhydrous calcium chloride (1.15 g), and N,N-dimethylacetamide (15 g).

-

Heating and Monitoring: The mixture is stirred and heated to a temperature of 140-145 °C. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure a conversion rate greater than 99%. This typically requires a reaction time of 20 to 24 hours.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to 60-70 °C and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield this compound as a light yellow solid.

-

Expert Insight: The use of calcium chloride in the presence of water at high temperatures facilitates a decarbonylation reaction. The choice of a high-boiling polar aprotic solvent like N,N-dimethylacetamide is crucial for maintaining the necessary reaction temperature and ensuring the solubility of the reactants. HPLC monitoring is a self-validating control point, ensuring the reaction proceeds to completion before initiating the resource-intensive purification steps.

dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Methyl 2-(4-cyano-2-fluorophenyl)acetate"]; Reagents [label="CaCl2, H2O, DMA", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heat to 140-145 °C\n(20-24h)", shape=box]; Monitoring [label="HPLC Monitoring\n(>99% conversion)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Cool & Concentrate"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents [label="Add"]; Reagents -> Reaction [label="Initiate"]; Reaction -> Monitoring [label="Control"]; Monitoring -> Workup [label="If complete"]; Workup -> Purification; Purification -> Product; }

Caption: Workflow for Synthesis via Decarbonylation.

Pathway 2: Multi-step Synthesis from o-Methylbenzylamine

An alternative, though more complex, route starts from o-methylbenzylamine. This pathway involves several classical organic transformations.

Process Overview: This method involves a sequence of reactions including nitration, diazotization, fluorination (often via a Schiemann-type reaction), reduction, and finally cyanation.[4] While this route is longer, it may be advantageous if the starting materials are more readily available or cost-effective in certain contexts. However, the use of nitric acid, sulfuric acid, and unstable diazonium intermediates presents significant safety and environmental challenges, often requiring specialized equipment and handling protocols.[4]

Section 3: Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound makes it a valuable building block. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide range of functional groups. The aromatic ring can undergo further substitution reactions, guided by the existing substituents.

A prominent application of this intermediate is in the synthesis of advanced pharmaceutical ingredients. For example, it is a key starting material for the production of Danuglipron , a GLP-1 receptor agonist developed for the treatment of type 2 diabetes. The synthesis involves a radical bromination of the methyl group, followed by selective hydrolysis to form 3-fluoro-4-(hydroxymethyl)benzonitrile, a crucial precursor.[5]

dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="this compound"]; Step1 [label="Radical Bromination\n(e.g., Photobromination)", shape=box]; Intermediate [label="3-Fluoro-4-(bromomethyl)benzonitrile"]; Step2 [label="Selective Hydrolysis", shape=box]; Product [label="3-Fluoro-4-(hydroxymethyl)benzonitrile\n(Danuglipron Precursor)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Caption: Key transformation in the synthesis of a Danuglipron precursor.

Section 4: Spectral Characterization

Thorough spectral analysis is essential for confirming the identity and purity of this compound.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry provides key information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M+): The mass spectrum shows a prominent molecular ion peak at m/z = 135, corresponding to the molecular weight of the compound.[2]

-

Key Fragments: Significant fragment ions are observed at m/z = 134 (loss of H) and m/z = 108.[2] The fragmentation of aromatic nitriles often involves complex rearrangements, but the loss of HCN (27 amu) from the molecular ion is a common pathway, though not explicitly listed as a top peak in the available data. The presence of fluorine can also lead to fragments resulting from the loss of F (19 amu) or HF (20 amu).[6]

Infrared (IR) Spectroscopy

The IR spectrum provides diagnostic information about the functional groups present in the molecule.

-

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile (C≡N) stretching vibration.[7] The conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.[7]

-

C-F Stretch: A strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the ring will appear in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretches: C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methyl Protons: A singlet (or a narrow doublet due to coupling with the adjacent fluorine) would be expected for the three protons of the methyl group, likely in the range of 2.2-2.5 ppm.

-

Aromatic Protons: The three aromatic protons will appear as complex multiplets in the aromatic region (typically 7.0-7.8 ppm). The signals will be split by both homo- and heteronuclear (H-F) coupling, making first-order analysis challenging.

-

-

¹³C NMR:

-

Nitrile Carbon: The carbon of the nitrile group is expected to have a chemical shift in the range of 115-120 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

-

Methyl Carbon: The methyl carbon signal is expected to appear upfield, typically between 15-25 ppm.

-

Section 5: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound possesses specific hazards that require careful management.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification & Precautionary Statements | Handling & PPE Recommendations |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[2] | Use only in a well-ventilated area or fume hood. Avoid breathing dust. Wear protective gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles. Wash hands thoroughly after handling. |

| Eye Damage | H318: Causes serious eye damage. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Irritation | H315: Causes skin irritation.[2] | Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water. |

| Storage | Store at 10°C - 25°C in a dry, well-ventilated place. Keep container tightly closed.[3] | Store away from strong oxidizing agents. |

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the pharmaceutical and agrochemical industries. Its well-defined physical properties, established synthetic routes, and versatile reactivity profile provide a reliable foundation for the synthesis of complex, high-value molecules. A thorough understanding of its technical characteristics, from synthesis protocols to spectral signatures and safety requirements, is essential for any researcher aiming to leverage its full potential in their scientific endeavors.

References

- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzonitrile, 4-methyl- [webbook.nist.gov]

- 6. whitman.edu [whitman.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

3-Fluoro-4-methylbenzonitrile CAS number

An In-Depth Technical Guide to 3-Fluoro-4-methylbenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. Its purpose is to provide an in-depth understanding of its properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Compound Identification

This compound, also known by synonyms such as 4-Cyano-2-fluorotoluene and 3-Fluoro-p-tolunitrile, is a substituted benzonitrile compound.[1][2] Its unique molecular architecture, featuring a fluorine atom and a methyl group on the benzonitrile core, makes it a highly valuable and versatile building block in organic synthesis.[3]

Key Identifiers:

The strategic placement of the electronegative fluorine atom and the electron-donating methyl group significantly influences the molecule's electronic properties and reactivity, making it a sought-after precursor in the synthesis of complex target molecules.[3][5]

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. It typically appears as a white to light yellow or beige crystalline solid.[1][5][6]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 47-51 °C | [1][2] |

| Boiling Point | 204 °C | [1][5][7] |

| Flash Point | ~83 - 90.3 °C (181.4 - 182 °F) | [1][2][5] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Appearance | White to orange to green powder/crystal | [1] |

The presence of the fluorine atom at the meta-position to the nitrile group imparts specific reactivity patterns. Its strong electron-withdrawing nature affects the aromatic ring's electron density, influencing its susceptibility to nucleophilic and electrophilic substitution reactions. The para-methyl group, conversely, contributes electron density via hyperconjugation, further modulating the molecule's overall reactivity.[5] This interplay is critical for its utility as an intermediate.

Synthesis and Mechanistic Insights

Several synthetic routes to this compound have been developed, aiming for high yield and purity suitable for industrial production. A prevalent and well-documented method involves the decarbonylation of a substituted benzeneacetic acid derivative.[4][6]

Example Synthetic Protocol: Decarbonylation Route

This protocol details the synthesis from methyl 2-(4-cyano-2-fluorophenyl)acetate, a method chosen for its high conversion rate.

Objective: To synthesize this compound with high purity.

Causality of Reagents:

-

Methyl 2-(4-cyano-2-fluorophenyl)acetate (Starting Material): Provides the core chemical scaffold.

-

Calcium Chloride (Dehydrating Agent/Catalyst): Facilitates the removal of water, which can interfere with the reaction, and acts as a Lewis acid to promote the decarbonylation process.

-

Water: A small, controlled amount is added, which can be crucial for the reaction mechanism, potentially aiding in the hydrolysis and subsequent decarboxylation steps under high heat.

-

N,N-dimethylacetamide (DMAc) (Solvent): A high-boiling polar aprotic solvent is required to achieve the necessary reaction temperature (140-145°C) and to dissolve the reactants.[4][6]

Step-by-Step Methodology:

-

Reactor Charging: Charge a 50 mL four-necked flask with 1.0 g of methyl 2-(4-cyano-2-fluorophenyl)acetate.

-

Reagent Addition: Add 0.19 g of water, 1.15 g of 95% anhydrous calcium chloride, and 15 g of N,N-dimethylacetamide (DMAc) to the flask.[4][6]

-

Reaction Execution: Stir the mixture and heat to a temperature of 140°C to 145°C. Maintain this temperature for 20 to 24 hours.[4][6]

-

In-Process Control (IPC): The reaction progress must be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the conversion of the starting material exceeds 99%.[4][6] This step is a critical self-validating control; proceeding without confirmation of reaction completion can lead to low yield and complex purification.

-

Cooling and Concentration: Upon completion, cool the reaction mixture to 60°C to 70°C. Concentrate the mixture under reduced pressure to remove the bulk of the DMAc solvent.[4][6]

-

Purification: Purify the resulting crude product by column chromatography to isolate the final product.

-

Product Isolation: The process typically yields this compound as a light yellow solid with a high yield (e.g., 89.0%).[4][6]

Synthesis Workflow Diagram

Caption: Decarbonylation synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a cornerstone intermediate, primarily due to the advantageous properties conferred by the fluorine atom. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9][10]

-

Pharmaceuticals: This compound is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6][11] It is a documented starting material for complex molecules, including the synthesis pathway for danuglipron, a GLP-1 receptor agonist.[12] Its structure is also foundational for creating antifungal agents like fluconazole and itraconazole.[7] The nitrile group serves as a versatile handle for transformation into other functional groups essential for biological activity.

-

Agrochemicals: The agrochemical industry utilizes this compound to develop next-generation pesticides and herbicides.[9][13] Fluorine-containing agrochemicals often exhibit high selectivity, potent activity at low application rates, and favorable toxicological profiles.[13] The compound's scaffold allows for the creation of novel crop protection agents with improved efficacy and environmental safety.[9]

-

Materials Science: Beyond life sciences, this intermediate is valuable in materials science for synthesizing advanced materials with enhanced thermal stability and desirable electronic properties, including applications in non-linear optics.[3]

Application Pathways Diagram

Caption: Key synthetic applications of this compound.

Spectroscopic Profile

Characterization of this compound relies on standard analytical techniques. The following data are representative of the compound's spectral signature.

Table 2: Representative Spectroscopic Data

| Technique | Key Data Points | Source(s) |

| ¹H NMR (400MHz, CDCl₃) | δ 7.53-7.48 (m, 2H), 7.10 (t, J=8.8Hz, 1H), 2.32 (d, J=2.0Hz, 3H) | [13] |

| Mass Spec. (EI) | m/z: 135 (M+), 115, 108 | [8][13] |

| InChIKey | KUQQONVKIURIQU-UHFFFAOYSA-N | [1][8] |

| Canonical SMILES | CC1=C(C=C(C=C1)C#N)F | [1][7][8] |

Safety, Handling, and Storage

Due to its chemical nature and reactivity, proper safety protocols are mandatory when handling this compound.

Hazard Identification:

-

GHS Classification: It is considered hazardous, with primary concerns being serious eye damage/irritation.[8][14] It can also be harmful if swallowed, in contact with skin, or inhaled.[15]

-

GHS Pictogram: GHS05 (Corrosion).

-

Signal Word: Danger.[14]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[15][16] Eyewash stations and safety showers must be readily accessible.[16]

-

Personal Protective Equipment:

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage:

-

Keep containers tightly closed to prevent moisture ingress and contamination.[1][15][16]

-

Store away from incompatible materials.

Conclusion

This compound (CAS: 170572-49-3) is a pivotal chemical intermediate whose value is derived from its unique trifunctionalized structure. The interplay between the nitrile, fluoro, and methyl groups provides a versatile platform for synthetic chemists. Its established role in the production of high-value pharmaceuticals and advanced agrochemicals underscores its importance in contemporary research and development. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for its effective and safe utilization in scientific and industrial settings.

References

- 1. This compound CAS#: 170572-49-3 [amp.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 170572-49-3 [chemicalbook.com]

- 7. This compound | 170572-49-3 | FF64151 [biosynth.com]

- 8. This compound | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [guidechem.com]

- 14. Page loading... [guidechem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of 3-Fluoro-4-methylbenzonitrile

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzonitrile

This compound (CAS No. 170572-49-3) is a highly versatile fluorinated aromatic building block that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern—a nitrile group, a fluorine atom, and a methyl group—provides a scaffold with distinct electronic and steric properties. The electronegative fluorine atom significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability, making it a prized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[3][4][5] This guide provides an in-depth analysis of the core synthetic pathways to this valuable compound, focusing on the underlying chemical principles, practical execution, and comparative merits of each approach.

Strategic Disconnection and Synthetic Overview

The synthesis of a substituted benzonitrile can be approached from several distinct strategic standpoints. The primary considerations for an efficient synthesis include the cost and availability of starting materials, the number of linear steps, overall yield, scalability, and safety. For this compound, the main strategies revolve around either the late-stage introduction of the nitrile functionality or the construction of the aromatic ring with the nitrile group already in place. We will explore three field-proven pathways that exemplify these strategies.

Pathway 1: Decarboxylative Synthesis from an Activated Methylene Precursor

This pathway represents an elegant approach where the methyl group is formed via the decarboxylation of a more complex precursor. It is particularly noted for its high conversion and yield.[6][7] The core of this strategy is the Krapcho decarboxylation, a reliable method for removing an ester group adjacent to a stabilizing moiety, in this case, the cyano- and fluoro-substituted aromatic ring.

Causality and Mechanistic Rationale

The starting material, methyl 2-(4-cyano-2-fluorophenyl)acetate, is essentially a substituted malonic ester derivative. The reaction proceeds at high temperatures in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) with a salt and water. The chloride ion from a source like CaCl₂ attacks the methyl ester, forming methyl chloride and a carboxylate intermediate.[6] In the presence of water, this carboxylate is protonated and subsequently undergoes thermal decarboxylation to yield the final this compound product. The high temperature is crucial to drive the decarboxylation step to completion.

Visualizing the Decarboxylative Pathway

Caption: Workflow for the Decarboxylative Synthesis Route.

Experimental Protocol: Decarboxylative Synthesis

The following protocol is a self-validating system, with completion monitored by HPLC to ensure high conversion before workup.

-

Vessel Charging: To a 50 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 1.0 g of methyl 2-(4-cyano-2-fluorophenyl)acetate.[6]

-

Reagent Addition: Add 15 g of N,N-dimethylacetamide, 0.19 g of water, and 1.15 g of 95% anhydrous calcium chloride.[6][7]

-

Reaction Execution: Stir the mixture and heat to an internal temperature of 140-145°C. Maintain this temperature for 20 to 24 hours.

-

In-Process Control: Monitor the reaction progress by HPLC to confirm the conversion of the starting material is greater than 99%.[6]

-

Workup and Isolation: Once the reaction is complete, cool the mixture to 60-70°C. Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

-

Purification: Purify the resulting residue by column chromatography to afford this compound as a light yellow solid.[6][7]

Pathway 2: The Sandmeyer Reaction - A Classic Transformation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into a variety of functional groups, including the nitrile.[8][9] This pathway involves the diazotization of an appropriate aniline precursor followed by a copper(I) cyanide-mediated substitution.

Causality and Mechanistic Rationale

This multi-step process begins with a suitable precursor like 2-fluoro-4-methylaniline.

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[10] This intermediate is highly reactive but generally stable at low temperatures. The N₂⁺ group is an excellent leaving group.

-

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN).[8][11] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then reacts with the cyanide ion, and subsequent re-oxidation of the copper regenerates the catalyst and yields the benzonitrile product.

Visualizing the Sandmeyer Pathway

Caption: The two-stage Sandmeyer reaction workflow.

Pathway 3: Industrial Approach via Condensation and Decarbonylation

For large-scale industrial production, factors like cost of goods, process safety, and waste generation are paramount. A patented method highlights a novel route that avoids the use of hazardous reagents and numerous steps associated with older methods.[3][12] This pathway involves a condensation reaction followed by a decarbonylation step.

Causality and Mechanistic Rationale

-

Condensation: The first step involves the condensation of a halogenated precursor (Compound B, e.g., an activated aryl halide) with a malonate ester (Compound C, e.g., diethyl malonate) in the presence of a base (like K₂CO₃) and a phase-transfer catalyst (like tetrabutylammonium bromide).[3][12] This builds the carbon framework of the final product, including the atoms that will become the methyl group and an attached ester group.

-

Decarbonylation/Decarboxylation: The resulting intermediate mixture (D) is then heated with a chloride salt (e.g., NaCl) and water in a high-boiling solvent like DMSO.[3] This step is effectively a tandem hydrolysis and decarboxylation reaction, removing the ester group and leaving the desired methyl group on the aromatic ring to furnish this compound. This approach is advantageous as it builds complexity efficiently and uses relatively inexpensive and safer reagents.[12]

Visualizing the Industrial Pathway

Caption: Industrial two-step condensation-decarbonylation route.

Comparative Analysis of Synthesis Pathways

The choice of synthesis route is dictated by the specific requirements of the project, including scale, purity requirements, and available resources.

| Feature | Pathway 1: Decarboxylative | Pathway 2: Sandmeyer | Pathway 3: Industrial Condensation |

| Starting Material | Methyl 2-(4-cyano-2-fluorophenyl)acetate | 2-Fluoro-4-methylaniline | Aryl Halide & Malonate Ester |

| Key Reagents | CaCl₂, H₂O, DMAc | NaNO₂, HCl, CuCN | K₂CO₃, Phase Transfer Catalyst, NaCl |

| Typical Yield | High (~89%)[6] | Moderate to Good | Good (~48% over two steps)[3] |

| Advantages | High conversion, single step from advanced intermediate. | Utilizes common, well-understood reactions. | Cost-effective, avoids explosive diazonium intermediates, suitable for large scale.[12] |

| Disadvantages | Requires a specific, multi-functionalized starting material. | Use of highly toxic CuCN; unstable diazonium intermediate requires careful temperature control. | Requires high temperatures; phase-transfer catalysis can complicate purification. |

| Safety Profile | High temperatures; DMAc is a reprotoxic solvent. | Unstable/explosive diazonium salt; highly toxic cyanide reagents. | High temperatures; use of high-boiling aprotic solvents. Safer than Sandmeyer.[12] |

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several viable pathways, each with distinct advantages and challenges. The decarboxylative route offers high yield from an advanced intermediate, making it suitable for lab-scale synthesis where the precursor is available. The classic Sandmeyer reaction remains a valid, albeit hazardous, approach rooted in fundamental organic chemistry. For commercial-scale manufacturing, modern methods focusing on condensation and decarbonylation present a more economical and safer alternative, aligning with the principles of process intensification and green chemistry. Future research will likely focus on further optimizing these industrial routes, perhaps through the development of catalytic, one-pot procedures that minimize waste and energy consumption while maximizing safety and efficiency.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 170572-49-3 [chemicalbook.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CN109400500B - Preparation method of this compound - Google Patents [patents.google.com]

A Spectroscopic Guide to 3-Fluoro-4-methylbenzonitrile: Elucidating Molecular Structure through NMR, IR, and MS Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzonitrile, a substituted aromatic nitrile, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, characterized by a nitrile group, a fluorine atom, and a methyl group on a benzene ring, imparts unique reactivity and physicochemical properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. As a Senior Application Scientist, the aim is to not only present the spectral data but to also provide insights into the experimental considerations and the fundamental principles that govern the observed spectroscopic behavior. This guide is structured to offer a logical workflow for the spectroscopic characterization of this and similar molecules.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is the foundation for interpreting its spectroscopic data. The interplay of the electron-withdrawing nitrile and fluorine substituents with the electron-donating methyl group creates a distinct electronic environment within the aromatic ring, which is reflected in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR protocol is crucial for obtaining high-quality data. The following is a generalized procedure for the analysis of aromatic nitriles like this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

The final solution should be clear and free of any particulate matter.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 90° pulse, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.

-

-

¹³C NMR:

-

Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (~200 ppm) is required.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is needed to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR:

-

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.

-

A specific probe tuned to the ¹⁹F frequency is required.

-

Chemical shifts are typically referenced to an external standard like CFCl₃.

-

Caption: A generalized workflow for NMR analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions. The chemical shifts and coupling patterns are diagnostic of the substitution pattern on the benzene ring. The data presented below is based on experimental findings from the scientific literature.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.53–7.48 | m | - |

| H-2 | 7.53–7.48 | m | - |

| H-6 | 7.10 | t | 8.8 |

| -CH₃ | 2.32 | d | 2.0 |

Data sourced from patent CN109400500B.

Interpretation:

-

The aromatic protons (H-2, H-5, and H-6) resonate in the downfield region (7.10-7.53 ppm), which is characteristic of protons attached to a benzene ring.

-

The multiplet observed between 7.53 and 7.48 ppm can be attributed to H-2 and H-5. The complexity arises from couplings to each other and to the fluorine atom.

-

The signal at 7.10 ppm is assigned to H-6 and appears as a triplet due to coupling with the adjacent H-5 and the fluorine atom at C-3 (a four-bond coupling, ⁴J(H,F)).

-

The methyl protons (-CH₃) appear as a doublet at 2.32 ppm. This splitting is due to a four-bond coupling to the ortho fluorine atom (⁴J(H,F)). This long-range coupling is a key feature confirming the proximity of the methyl and fluoro groups.

¹³C NMR Spectral Data

Due to the lack of readily available experimental ¹³C NMR data in the public domain, the following assignments are based on predictions from established NMR databases and computational software, which provide a reliable estimation of the chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | 117.5 |

| C-1 | 110.0 |

| C-2 | 133.0 |

| C-3 | 162.5 (d, ¹J(C,F) ≈ 250 Hz) |

| C-4 | 125.0 (d, ²J(C,F) ≈ 20 Hz) |

| C-5 | 130.0 (d, ³J(C,F) ≈ 5 Hz) |

| C-6 | 115.0 (d, ²J(C,F) ≈ 25 Hz) |

| -CH₃ | 14.5 (d, ³J(C,F) ≈ 3 Hz) |

Predicted data from nmrdb.org and ChemAxon's NMR Predictor.[3][4]

Interpretation:

-

The nitrile carbon (C-CN) is expected to resonate around 117.5 ppm.

-

The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond C-F coupling constant (¹J(C,F)) of approximately 250 Hz, resulting in a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

The other aromatic carbons will also show smaller couplings to the fluorine atom (two-bond, ²J(C,F), and three-bond, ³J(C,F)), which will appear as doublets in a high-resolution spectrum.

-

The methyl carbon (-CH₃) will also exhibit a small three-bond coupling to the fluorine atom.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single signal is expected.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| Ar-F | -110 to -130 |

Estimated based on typical chemical shift ranges for fluoroaromatic compounds.[5][6]

Interpretation:

-

The chemical shift of the fluorine atom is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nitrile group and the electron-donating methyl group will both affect the shielding of the fluorine nucleus.

-

The exact chemical shift would need to be determined experimentally, but it is predicted to fall within the typical range for fluorine atoms attached to an aromatic ring. The signal would likely be a complex multiplet due to couplings with the nearby aromatic and methyl protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the nitrile group, the aromatic ring, and the C-F bond.

Experimental Protocol: IR Spectroscopy

For solid samples like this compound, several sampling techniques can be employed.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Mount the pellet in the spectrometer's sample holder for analysis.

Thin Film Method:

-

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Mount the plate in the sample holder for analysis.

Caption: Workflow for IR spectroscopic analysis of a solid sample.

IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2925 | Aliphatic C-H stretch | Medium |

| ~2230 | C≡N stretch | Strong, Sharp |

| ~1600, ~1500 | Aromatic C=C stretch | Medium |

| ~1450 | CH₃ bend | Medium |

| ~1250 | C-F stretch | Strong |

| ~800-900 | Aromatic C-H out-of-plane bend | Strong |

Assignments based on characteristic group frequencies for aromatic nitriles and substituted benzenes.[7][8][9]

Interpretation:

-

The most prominent and diagnostic peak will be the strong, sharp absorption around 2230 cm⁻¹ due to the stretching of the carbon-nitrogen triple bond of the nitrile group.

-

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

The characteristic C=C stretching vibrations of the aromatic ring will be observed in the 1500-1600 cm⁻¹ region.

-

A strong absorption band in the 1200-1300 cm⁻¹ region is indicative of the C-F bond stretch.

-

The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

A capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column) should be used.

-

The oven temperature should be programmed to ensure good separation of the analyte from any impurities and the solvent.

-

-

Mass Spectrometer (MS):

-

Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

-

Mass Spectral Data

The following fragmentation data is based on experimental results reported in the literature.

| m/z | Proposed Fragment |

| 135 | [M]⁺ (Molecular Ion) |

| 115 | [M - HF]⁺ |

| 108 | [M - HCN]⁺ |

| 81 | [C₆H₅]⁺ |

| 57 | [C₄H₉]⁺ or other fragment |

| 50 | [C₄H₂]⁺ |

| 31 | [CH₃O]⁺ or other fragment |

Data sourced from patent CN109400500B.

Interpretation:

-

The molecular ion peak [M]⁺ is observed at m/z 135, which corresponds to the molecular weight of this compound (C₈H₆FN).

-

The fragmentation pattern is consistent with the structure. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules.

-

The peak at m/z 115 suggests the loss of hydrogen fluoride (HF) from the molecular ion.

-

The peak at m/z 108 corresponds to the loss of hydrogen cyanide (HCN).

-

The other smaller fragments arise from further fragmentation of the aromatic ring and side chains.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique perspective: NMR elucidates the C-H framework and the fluorine environment, IR identifies the key functional groups, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the rational design of new molecules. The data and interpretations presented in this guide serve as a valuable reference for the characterization of this important synthetic intermediate.

References

- 1. This compound | 170572-49-3 | FF64151 [biosynth.com]

- 2. This compound | 170572-49-3 [chemicalbook.com]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

3-Fluoro-4-methylbenzonitrile material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of 3-Fluoro-4-methylbenzonitrile

For professionals in research, development, and manufacturing, a thorough understanding of the materials in use is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 170572-49-3), a key intermediate in various synthetic pathways. The following sections detail its chemical properties, associated hazards, and the necessary protocols for its safe handling, storage, and disposal.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted benzonitrile with the molecular formula C₈H₆FN.[1] The presence of the nitrile group, a fluorine atom, and a methyl group on the benzene ring influences its reactivity and physical properties. It is typically encountered as a white to light yellow or off-white to beige crystalline solid.[2][3] A comprehensive understanding of its physicochemical properties is the foundation for its safe handling and use in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 170572-49-3 | [1][4] |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder/solid | [2][3] |

| Melting Point | 47-51 °C | |

| Boiling Point | ~204 °C | [2] |

| Flash Point | ~83 °C - 90.3 °C (closed cup) | [2][6] |

| Solubility | Good solubility in common organic solvents | [2] |

These properties indicate that this compound is a stable solid at room temperature but requires careful handling to avoid dust formation.[4][7] Its flash point suggests a degree of flammability, necessitating the avoidance of ignition sources during handling.[2][6]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with a primary hazard of causing serious eye damage.[1][8] Some sources also indicate potential harm if swallowed, in contact with skin, or inhaled.[5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | GHS05 | Danger |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

Note: The acute toxicity and skin irritation classifications are reported by some but not all suppliers. The most consistently reported and severe hazard is serious eye damage.

The primary hazard associated with this compound is its potential to cause serious eye damage.[1][8] This necessitates stringent eye protection protocols. The "Danger" signal word underscores the severity of this hazard.[1][8]

Caption: Primary hazards of this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to mitigate the risks associated with this compound.

Handling Protocol:

-

Work Area Preparation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

-

Personal Protective Equipment (PPE) : Before handling, don appropriate PPE as detailed in Section 4.

-

Dispensing : When weighing or transferring the solid, avoid generating dust.[4][7] Use tools and techniques that minimize aerosolization.

-

Operational Conduct : Do not eat, drink, or smoke in the handling area.[4][5] Avoid contact with skin, eyes, and clothing.[4][7]

-

Post-Handling : Wash hands and any exposed skin thoroughly after handling.[4][5] Clean the work area and decontaminate any spills promptly.

The rationale behind these steps is the prevention of exposure through the primary routes: inhalation of dust, skin contact, and eye contact.

Storage Protocol:

-

Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]

-

Incompatibilities : Store away from incompatible materials, though specific incompatibilities are not well-documented in the provided sources. As a general precaution, avoid strong oxidizing agents.[9]

-

Labeling : Ensure all containers are clearly labeled with the chemical name and associated hazards.

Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.

Section 4: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is a critical control measure. The following protocol is based on the identified hazards.

Caption: PPE selection workflow for this compound.

-

Eye and Face Protection : Wear tightly fitting safety goggles or a face shield.[4] Given the risk of serious eye damage, standard safety glasses are insufficient.

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Inspect gloves for integrity before use.[7]

-

Respiratory Protection : If handling procedures are likely to generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7]

-

Body Protection : A standard laboratory coat should be worn.

This multi-layered approach to PPE ensures that all potential routes of exposure are adequately addressed.

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures:

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.[4][8]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, consult a physician.[4] Contaminated clothing should be removed and washed before reuse.[4][5]

-

Inhalation : Move the person to fresh air.[4][7] If breathing is difficult or stops, provide artificial respiration.[4] Seek medical attention if symptoms occur.[4]

-

Ingestion : Clean the mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting.[10] Seek medical attention if symptoms occur or if you feel unwell.[4]

Spill Response Protocol:

Caption: Spill response workflow for this compound.

-

Personal Precautions : Ensure adequate ventilation and wear the prescribed personal protective equipment.[5][7] Avoid breathing dust.[7]

-

Containment and Clean-up : Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[4][7] Avoid actions that create dust.[4][7]

-

Environmental Precautions : Prevent the material from entering drains or waterways.[10]

Section 6: Toxicological and Ecological Information

Detailed toxicological data for this compound is limited in the available safety data sheets.[1]

-

Acute Toxicity : While some sources classify it as harmful if swallowed, inhaled, or in contact with the skin, specific LD50 or LC50 data are not provided.[5]

-

Skin Corrosion/Irritation : May cause skin irritation.

-

Serious Eye Damage/Irritation : Causes serious eye damage.[1][8]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity : No data available in the consulted sources.[1]

Similarly, information on the ecological effects of this compound is scarce. It is advised to prevent its release into the environment.[5]

Section 7: Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[7] Contaminated packaging should be treated as the chemical itself.[7]

References

- 1. capotchem.cn [capotchem.cn]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 170572-49-3 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. This compound 97 170572-49-3 [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

- 8. Page loading... [guidechem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Fluoro-4-methylbenzonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-fluoro-4-methylbenzonitrile, a key building block in modern medicinal and materials chemistry. It is intended for researchers, scientists, and professionals in drug development and agrochemical research who require a deep understanding of this versatile compound. This document moves beyond a simple recitation of facts to offer insights into the causality of experimental choices and the strategic applications of this molecule.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

This compound (IUPAC name: this compound; CAS No. 170572-49-3) is a halogenated aromatic nitrile that has garnered significant interest as a versatile intermediate.[1][2] The strategic placement of a fluorine atom, a methyl group, and a nitrile function on the benzene ring imparts a unique combination of reactivity and physicochemical properties. The incorporation of fluorine is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] The nitrile group, a versatile synthetic handle, can be readily transformed into a variety of other functional groups, making it a valuable precursor for a diverse range of complex molecules.[3][4]

This guide will delve into the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals and agrochemicals.[3][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 47-51 °C | [6] |

| Boiling Point | 204 °C | [7] |

| CAS Number | 170572-49-3 | [1] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below:

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, sharp absorption band around 2230-2220 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will be observed in the 1600-1450 cm⁻¹ region. The C-F stretch typically appears in the 1250-1000 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The methyl group protons will appear as a singlet in the upfield region (around δ 2.3-2.5 ppm). The coupling patterns of the aromatic protons will be influenced by both the fluorine and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The nitrile carbon is typically found in the δ 115-120 ppm region. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 135, corresponding to the molecular weight of the compound.[1]

Synthesis of this compound: A Comparative Analysis

Several synthetic routes to this compound have been reported, each with its own advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, scalability, and desired purity.

Synthesis via Decarboxylation

One common and effective method involves the decarboxylation of a substituted phenylacetic acid derivative.[2][8] This approach offers a high-yielding pathway to the target molecule.

Experimental Protocol: Synthesis of this compound from Methyl 2-(4-cyano-2-fluorophenyl)acetate [2][8]

-

Reaction Setup: To a 50 mL four-necked flask, add methyl 2-(4-cyano-2-fluorophenyl)acetate (1.0 g), water (0.19 g), anhydrous calcium chloride (1.15 g, 95%), and N,N-dimethylacetamide (15 g).

-

Heating: Stir the mixture and heat to 140-145 °C.

-

Reaction Monitoring: Maintain this temperature for 20-24 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) to ensure greater than 99% conversion of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to 60-70 °C.

-

Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Yield: 0.62 g (89.0%) of a pale yellow solid.[2][8]

Causality of Experimental Choices:

-

N,N-dimethylacetamide (DMAc): A high-boiling polar aprotic solvent is used to facilitate the reaction at elevated temperatures and to dissolve the reactants.

-

Calcium Chloride and Water: This combination is crucial for the decarboxylation step. The precise mechanism can be complex, but it is believed to facilitate the removal of the carbomethoxy group.

-

HPLC Monitoring: Ensures the reaction goes to completion, maximizing the yield and simplifying purification.

Synthesis via Sandmeyer-type Reaction

Another classical approach to introduce a nitrile group onto an aromatic ring is the Sandmeyer reaction.[9][10] This involves the diazotization of an aromatic amine followed by reaction with a copper(I) cyanide. While a direct Sandmeyer reaction starting from 3-fluoro-4-methylaniline is a plausible route, a multi-step sequence starting from o-methylbenzylamine has also been documented.[5] This latter process, however, is noted to be lengthy and involves hazardous reagents like nitric and fluoroboric acids, making it less ideal for large-scale industrial production due to safety and waste disposal concerns.[5]

Conceptual Workflow: Sandmeyer-type Synthesis

Caption: Conceptual workflow for a Sandmeyer-type synthesis.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr).[11][12][13] This allows for the introduction of various nucleophiles at the C3 position, providing access to a wide range of substituted benzonitrile derivatives. The order of reactivity for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend in bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[11]

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to substituted benzylamines.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This allows for the synthesis of 3-fluoro-4-methylbenzoic acid.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Reactions of the Methyl Group

The benzylic methyl group can undergo radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This provides a handle for further functionalization at the benzylic position. For example, this compound is a key starting material in the synthesis of danuglipron, where a pivotal step is the radical photobromination of the methyl group to form 4-(bromomethyl)-3-fluorobenzonitrile.[14]

Experimental Workflow: Synthesis of Danuglipron Intermediate

Caption: Synthetic pathway from this compound.[14]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of various biologically active molecules.

-

Pharmaceuticals: Its derivatives are being investigated for a range of therapeutic applications. As mentioned, it is a key intermediate in the synthesis of danuglipron, a glucagon-like peptide-1 receptor (GLP-1R) agonist for the treatment of type 2 diabetes.[14] The structural motif is also found in other pharmaceutically relevant scaffolds.

-

Agrochemicals: The presence of the fluorine atom and the versatile nitrile group makes it an attractive starting material for the development of novel pesticides and herbicides.[3][5] Fluorinated compounds often exhibit enhanced biological activity and favorable metabolic profiles in an agricultural context.[3]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.[15]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[15] It can cause serious eye damage and skin irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[15]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[15]

Conclusion

This compound is a strategically important chemical intermediate with a unique combination of functional groups that make it highly valuable in organic synthesis. Its utility in the construction of complex molecules for the pharmaceutical and agrochemical industries is well-established. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or scientist working with this versatile building block. The synthetic routes and reaction pathways discussed in this guide provide a solid foundation for its application in the development of novel and impactful chemical entities.

References

- 1. This compound | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 170572-49-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109400500B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 170572-49-3 | FF64151 [biosynth.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

A Technical Guide to Unlocking the Potential of 3-Fluoro-4-methylbenzonitrile: Future Research Frontiers

Preamble: The Strategic Value of a Fluorinated Building Block

In the landscape of modern chemical synthesis, the strategic selection of starting materials is paramount to the success of discovery programs. 3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3) emerges as a particularly compelling scaffold. Its architecture—a benzonitrile core functionalized with a fluorine atom and a methyl group—presents a triad of reactive and modulatory sites.[1][2] The strong electron-withdrawing nature of fluorine significantly influences the electronic distribution of the aromatic ring, impacting reactivity and intermolecular interactions.[2] Concurrently, the nitrile group offers exceptional versatility as a synthetic handle, readily convertible into amines, amides, carboxylic acids, or various heterocycles.[3][4] The methyl group provides a site for further functionalization, completing a profile of a highly adaptable chemical intermediate.

This guide moves beyond the known applications of this compound as a chemical intermediate.[1][5] It is intended for researchers, medicinal chemists, and materials scientists, aiming to illuminate novel, high-impact research trajectories. We will dissect the molecule's core characteristics and propose tangible, hypothesis-driven research plans in medicinal chemistry, agrochemical science, and advanced materials, complete with validated experimental protocols and workflows.

Foundational Profile: Physicochemical Properties and Synthesis

A comprehensive understanding of a molecule begins with its fundamental properties and accessibility. This compound is a stable, crystalline solid under standard laboratory conditions, making it amenable to a wide range of synthetic manipulations.[2]

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 170572-49-3 | [6] |

| Molecular Formula | C₈H₆FN | [6][7] |

| Molecular Weight | 135.14 g/mol | [6][7][8] |

| Appearance | White to light yellow crystal powder | [5] |

| Melting Point | 47-51 °C | [8] |

| Boiling Point | ~204 °C | [2][9] |

| SMILES | Cc1ccc(cc1F)C#N | [8] |

| InChIKey | KUQQONVKIURIQU-UHFFFAOYSA-N | [6][8] |

Reference Synthesis Protocol

Multiple synthetic routes to this compound have been reported, often starting from precursors like methyl 2-fluoro-4-cyanophenylacetate.[2][7] The following protocol, adapted from established procedures, provides a reliable method for its preparation, ensuring high purity and yield suitable for subsequent research.[5][7]

Protocol 1: Decarboxylation Synthesis of this compound

-

Rationale: This procedure utilizes a high-temperature decarboxylation reaction, which is an efficient method for generating the target compound from a readily available ester precursor. The use of calcium chloride and water facilitates the reaction, and HPLC monitoring ensures the reaction proceeds to completion for maximum yield.[7]

-

Materials:

-

Methyl 2-(4-cyano-2-fluorophenyl)acetate

-

Anhydrous Calcium Chloride (95%)

-

N,N-dimethylacetamide (DMAc)

-

Deionized Water

-

Dichloromethane (for extraction)

-

Silica Gel (for chromatography)

-

-

Procedure:

-

To a 50 mL four-necked flask equipped with a mechanical stirrer and reflux condenser, add methyl 2-(4-cyano-2-fluorophenyl)acetate (1.0 g).

-

Add N,N-dimethylacetamide (15 g), anhydrous calcium chloride (1.15 g), and water (0.19 g).[7]

-

Stir the mixture and heat to an internal temperature of 140-145 °C.

-

Maintain this temperature for 20-24 hours. Monitor the reaction progress by HPLC to confirm >99% conversion of the starting material.[5][7]

-

Upon completion, cool the reaction mixture to 60-70 °C.

-

Concentrate the mixture under reduced pressure to remove the bulk of the DMAc.

-

Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a light yellow solid. A typical yield is around 89%.[7]

-

Research Area: Next-Generation Therapeutics in Medicinal Chemistry

The incorporation of fluorine is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and lipophilicity.[10][11] this compound is a prime starting point for creating novel therapeutic agents.

Proposed Thrust: Development of Novel Kinase Inhibitors

-

Scientific Rationale: The benzonitrile moiety is a well-established hinge-binding motif in many kinase inhibitors, where the nitrogen atom acts as a crucial hydrogen bond acceptor.[4] The 3-fluoro-4-methylphenyl ring is ideally suited to occupy adjacent hydrophobic pockets, with the fluorine atom potentially forming specific interactions to enhance binding affinity and selectivity. We hypothesize that derivatives of this scaffold can be developed as potent and selective inhibitors of oncogenic kinases.

-

Experimental Workflow: The primary strategy involves functionalizing the benzylic methyl group to introduce diverse chemical moieties that can probe the solvent-exposed region of the kinase active site.

-

Key Enabling Protocol: Radical Bromination of the Benzylic Position

-

Rationale: This protocol is a critical first step for diversification. It transforms the relatively inert methyl group into a reactive bromomethyl handle, enabling subsequent nucleophilic substitution reactions to build a compound library. Photobromination offers a scalable and efficient method for this transformation.[12]

-

Materials:

-

This compound (2)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Acetonitrile

-

Plug Flow Reactor (PFR) with a UV light source

-

-

Procedure (adapted from flow chemistry principles): [12]

-

Prepare a solution of this compound (1.0 equiv) and DBDMH (0.8 equiv) in acetonitrile.

-

Set up a plug flow reactor (e.g., 600 mL volume) equipped with a suitable UV lamp.

-

Pump the solution through the PFR at a controlled flow rate, maintaining an internal temperature of 60–80 °C and a pressure of 0.1–0.3 MPa.

-

The continuous flow through the irradiated zone initiates the radical bromination reaction.

-

Collect the output from the reactor. The crude product, 4-(bromomethyl)-3-fluorobenzonitrile (3), can often be used directly in the next step or purified via crystallization or chromatography.

-

This intermediate (3) is now ready for reaction with a library of amines, thiols, or other nucleophiles to generate a diverse set of final compounds for screening.

-

-

Research Area: Innovation in Agrochemicals

Fluorinated molecules are vital to the agrochemical industry, providing potent and selective herbicides, insecticides, and fungicides.[13][14][15] this compound is an established intermediate in this field, but its potential for creating novel active ingredients is far from exhausted.[13]

Proposed Thrust: Synthesis of Novel Pyrazole-Based Fungicides

-

Scientific Rationale: Many highly effective fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), feature a central pyrazole ring linked to a substituted aryl moiety. The specific substitution pattern on the aryl ring is critical for activity and spectrum. We hypothesize that by converting the nitrile group of this compound into a pyrazole core and subsequently N-arylating it, we can discover novel fungicides with high potency and a favorable toxicological profile. The fluoro-methyl substitution pattern is a promising scaffold for binding to the SDHI active site.

-

Experimental Workflow: This approach leverages the nitrile group as a linchpin for constructing the core heterocyclic scaffold.

Research Area: Advanced Organic Materials

The unique electronic properties of fluorinated aromatic nitriles make them attractive candidates for applications in materials science, particularly in organic electronics where precise tuning of energy levels is crucial.[1] The isomeric compound 4-fluoro-2-methylbenzonitrile has already been used to create high-performance TADF emitters for OLEDs.[16]

Proposed Thrust: Design of Novel Host Materials for Blue Phosphorescent OLEDs (PhOLEDs)

-